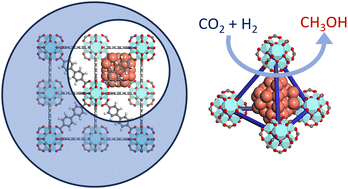Direct CO2 to methanol reduction on Zr6-MOF based composite catalysts: a critical review†
Materials Advances Pub Date: 2023-10-13 DOI: 10.1039/D3MA00345K
Abstract
The pressing problem of climate change on account of anthropogenic greenhouse-gas emissions underlines the necessity for carbon capture and utilisation technologies. Several heterogeneous catalyst systems allowing the conversion of waste CO2 into desirable products, such as methanol, have emerged as promising and potentially viable solutions to this perennial problem. In particular, composite catalysts based on hexanuclear zirconium metal–organic framework matrices have shown much promise in the direct conversion of CO2 into value-added and useful products. Herein, we critically review the literature in this area and relate differences in composition, defect chemistry, and structural characteristics, their reaction conditions with their performance and stability in the thermocatalytic hydrogenation of CO2 to methanol, on the basis of both experimental and theoretical studies. We also highlight the obstacles in directly comparing the performance of these systems for CO2 hydrogenation and suggest potential solutions and opportunities for further advancement.


Recommended Literature
- [1] Guidelines for the assembly of hydrogen-bonded macrocycles
- [2] Back cover
- [3] Femtosecond infrared spectroscopy of chlorophyll f-containing photosystem I†
- [4] A sustainable viscosity-sensitive isoliquiritigenin-based molecular sensor for liquid food safety inspection†
- [5] Synthesis, crystal and band structures, and optical properties of a novel quaternary mercury and cadmium chalcogenidehalide: (Hg2Cd2S2Br)Br†
- [6] Non-catalyzed and Pt/γ-Al2O3-catalyzed hydrothermal cellulose dissolution–conversion: influence of the reaction parameters and analysis of the unreacted cellulose
- [7] Silver(i) metal–organic framework-embedded polylactic acid electrospun fibrous membranes for efficient inhibition of bacteria†
- [8] Improved detection of low vapor pressure compounds in air by serial combination of single-sided membrane introduction with fiber introduction mass spectrometry (SS-MIMS-FIMS)
- [9] Catalytic coupling of CO2 with epoxide by metal macrocycles functionalized with imidazolium bromide: insights into the mechanism and activity regulation from density functional calculations†
- [10] Inside front cover

Journal Name:Materials Advances
Research Products
-
CAS no.: 108561-00-8
-
CAS no.: 134807-28-6









